molecular formula C16H14N4O2 B4241251 N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]propanamide

N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]propanamide

Cat. No.: B4241251
M. Wt: 294.31 g/mol
InChI Key: NANASRUQYGENJU-UHFFFAOYSA-N
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Description

N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]propanamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound is characterized by the presence of a benzotriazole moiety attached to a phenyl ring, which is further linked to a propanamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]propanamide typically involves the reaction of 4-aminobenzotriazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the benzotriazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.

    Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the compound may interfere with cellular pathways by binding to key proteins or nucleic acids, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]acetamide
  • N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]pentanamide
  • 4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl methyl ether

Uniqueness

N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propanamide group enhances its solubility and stability, making it suitable for various applications. Additionally, the compound’s ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other benzotriazole derivatives.

Properties

IUPAC Name

N-[4-(benzotriazole-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-2-15(21)17-12-9-7-11(8-10-12)16(22)20-14-6-4-3-5-13(14)18-19-20/h3-10H,2H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANASRUQYGENJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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